N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
説明
特性
IUPAC Name |
N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-7-8-16(9-12(11)2)23-13(3)17(21-22-23)18(24)20-15-6-4-5-14(19)10-15/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFISIVYNPRIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the triazole class of molecules. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its synthesis, biological activity, mechanisms of action, and comparative efficacy against other similar compounds.
Synthesis
The synthesis of N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves:
- Starting Materials : The primary starting materials include 3-chloroaniline and 3,4-dimethylaniline.
- Formation of the Triazole Ring : This is achieved through a cyclization reaction with hydrazine and a suitable carboxylic acid derivative.
- Coupling Reaction : The final step involves coupling the triazole ring with the chlorophenyl and dimethylphenyl groups using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a basic medium.
Anticancer Activity
Research has indicated that triazole derivatives exhibit varying degrees of anticancer activity. In vitro studies conducted by the National Cancer Institute (NCI) have shown that certain triazoles can inhibit tumor growth across multiple cancer cell lines. For instance:
| Compound | Cell Line | Log GI50 |
|---|---|---|
| N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Melanoma (UACC-62) | -5.48 |
| Colon Cancer (KM12) | -5.43 | |
| Breast Cancer (MDA-MB-468) | -5.70 |
These findings suggest that this compound may possess moderate activity against melanoma and breast cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits significant antifungal and antibacterial activities. The mechanism may involve the inhibition of essential protein synthesis in microorganisms, similar to other triazole derivatives .
The biological mechanisms underlying the activity of N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide are still under investigation but are believed to include:
- Inhibition of Protein Synthesis : As an antimicrobial agent, it may disrupt the synthesis of proteins critical for microbial survival.
- Induction of Apoptosis : In cancer cells, it may interfere with cell division processes and promote programmed cell death (apoptosis) .
Comparative Analysis
When compared to well-known triazole derivatives such as fluconazole and itraconazole—both established antifungal agents—N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide shows promise due to its unique structural attributes and biological activities.
| Compound Name | Activity Type | Efficacy |
|---|---|---|
| Fluconazole | Antifungal | High |
| Itraconazole | Antifungal | High |
| N-(3-chlorophenyl)-... | Anticancer/Antimicrobial | Moderate |
Case Studies
Recent studies have highlighted the potential applications of this compound in drug development:
- A study published in Bioorganic & Medicinal Chemistry demonstrated that modifications on the triazole scaffold can enhance anticancer activity against specific cell lines .
- Another investigation focused on its anti-inflammatory properties alongside its antimicrobial effects, suggesting broader therapeutic applications .
類似化合物との比較
Structural Modifications and Physicochemical Properties
Key Observations :
- Chlorine vs. Methyl Substitution : Chlorine (electron-withdrawing) in the target compound may improve metabolic stability compared to methyl groups (electron-donating) in analogs like .
- Symmetry and Crystallinity : Compounds with para-substituted phenyl groups (e.g., 3b in ) show higher melting points (171–172°C) than meta-substituted derivatives, suggesting improved crystallinity .
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key steps include:
- Reaction of 3-chloroaniline with an activated carbonyl intermediate (e.g., acyl chloride) to form the carboxamide group.
- Cyclization using copper(I) iodide as a catalyst under inert conditions (e.g., nitrogen atmosphere) in solvents like dimethylformamide (DMF) or acetonitrile .
- Purification via column chromatography or recrystallization to achieve >90% purity .
Q. What analytical techniques are essential for structural characterization of this compound?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 381.1) .
- X-ray Crystallography : SHELXL refinement for resolving bond lengths/angles and anisotropic displacement parameters .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Perform accelerated stability studies using:
- Thermogravimetric Analysis (TGA) : To evaluate thermal decomposition (e.g., stability up to 150°C) .
- Solubility Profiling : Test in polar (e.g., DMSO) and non-polar solvents to guide formulation .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be systematically addressed?
- Assay Standardization : Compare IC values across studies using consistent cell lines (e.g., MCF-7 vs. HepG2) and protocols .
- Statistical Meta-Analysis : Apply ANOVA or Bayesian modeling to account for variability in dose-response curves .
- Control Experiments : Include reference compounds (e.g., cisplatin for cytotoxicity assays) to calibrate activity thresholds .
Q. What computational strategies are effective in predicting binding modes and affinity?
- Molecular Docking : Use AutoDock Vina with optimized parameters (e.g., exhaustiveness = 32) to simulate interactions with targets like EGFR or CYP450 .
- Molecular Dynamics (MD) Simulations : Validate docking poses with 100-ns MD trajectories to assess binding stability .
- Free Energy Perturbation (FEP) : Quantify ΔG changes for substituent modifications (e.g., chloro vs. methyl groups) .
Q. How can structure-activity relationship (SAR) studies be designed for triazole derivatives?
- Substituent Scanning : Synthesize analogs with halogen (Cl, F), alkyl (methyl), or electron-donating (methoxy) groups at the 3-chlorophenyl or 3,4-dimethylphenyl positions .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (triazole N2/N3) and hydrophobic regions (chlorophenyl ring) using Schrödinger Phase .
Q. What experimental approaches optimize reaction yields for large-scale synthesis?
- Design of Experiments (DoE) : Vary catalyst loading (0.5–2.0 mol% CuI), solvent (DMF vs. THF), and temperature (60–100°C) to maximize yield .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to <4 hours while maintaining >85% yield .
Q. How are anisotropic displacement parameters managed during crystallographic refinement?
- SHELXL Refinement : Apply restraints for ADPs using the ISOR command to handle poorly resolved atoms .
- Validation Tools : Use WinGX/ORTEP for visualizing ellipsoids and detecting over-constrained regions .
Q. What strategies mitigate solvent effects in NMR characterization?
Q. How can synergistic effects with co-administered therapeutic agents be evaluated?
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